1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine

説明

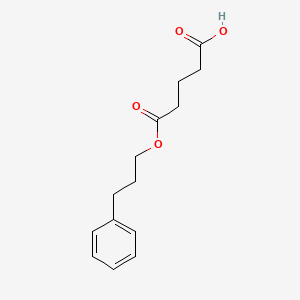

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is a type of phospholipid . It is a lipid species that is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .

Molecular Structure Analysis

The molecular formula of 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine is C40H83NO7P+ . The exact mass is 720.59071598 g/mol and the monoisotopic mass is also 720.59071598 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine include a molecular weight of 721.1 g/mol, XLogP3-AA of 13.9, 1 hydrogen bond donor count, 7 hydrogen bond acceptor count, and 40 rotatable bond count .科学的研究の応用

Enzymatic Reactions in Lipid Vesicles

Lipid vesicles or liposomes, prepared using phosphatidylcholine compounds such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), serve as bioreactors for enzymatic reactions. These vesicles encapsulate water-soluble enzymes in their aqueous interiors, facilitating various biomedical applications such as enzyme-replacement therapy and immunoassays. The dehydration-rehydration method, followed by extrusion, is deemed superior for achieving high enzyme encapsulation efficiencies, monodisperse vesicle sizes, and a high degree of unilamellarity, essential for medical applications and in vitro studies (Walde & Ichikawa, 2001).

Role in Atherosclerosis

Oxidized phospholipids, including derivatives of 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine, play significant roles in atherosclerosis. They accumulate in lesions and regulate over 1,000 genes in endothelial cells, influencing atherogenesis through pro-atherogenic and anti-atherogenic effects. The structural model of OxPLs serving as CD36 ligands provides insights into their involvement in the disease, suggesting their potential as biomarkers and therapeutic targets (Berliner & Watson, 2005).

Anti-inflammatory Potential

Palmitoylethanolamide, synthesized from phospholipids like 1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine, exhibits anti-inflammatory, analgesic, and neuroprotective properties. It acts through the peroxisome proliferator-activated receptor alpha (PPAR-α) and is regulated by enzymes like FAAH and NAAA. Its role in inflammatory and neurodegenerative diseases highlights the therapeutic potential of targeting palmitoylation processes for drug discovery (Alhouayek & Muccioli, 2014).

Modulation of Neuromuscular Function

Ultra-micronized palmitoyl ethanolamide, related to phospholipid metabolism, influences the neuromuscular junction by interacting with acetylcholine receptors. This modulation offers potential nutraceutical support for treating neuromuscular diseases, highlighting the importance of phospholipid derivatives in maintaining neuromuscular health and function (Cifelli et al., 2022).

Impact on Metabolic Diseases and Cancer

The enzymatic process of palmitoylation, involving the attachment of palmitate to proteins, is crucial in several diseases, including cancer and metabolic disorders. Studies focus on identifying palmitoylation inhibitors, which could lead to new therapeutic strategies for treating these conditions. Understanding the selective inhibition of protein palmitoylation may provide insights into the development of drugs targeting specific PATs/APTs involved in disease progression (Draper & Smith, 2009).

特性

IUPAC Name |

2-[(2-hexadecanoyloxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H82NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45-37-39(38-47-49(43,44)46-36-34-41(3,4)5)48-40(42)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTHHEHCEYHCFE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H83NO7P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-O-Palmityl-2-palmitoyl-rac-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B3157195.png)

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)